(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
Overview
Description
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound belonging to the benzimidazole class. Benzimidazoles are known for their significant biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-fungal properties
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the benzimidazole moiety in the compound, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Given the wide range of activities exhibited by imidazole-containing compounds, it’s likely that (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol interacts with a variety of targets, leading to diverse biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole-containing compounds, it’s likely that this compound affects multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by imidazole-containing compounds, it’s likely that this compound induces a variety of molecular and cellular effects .
Preparation Methods
The synthesis of (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol involves several steps. One common method includes the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the benzimidazole ring .
Scientific Research Applications
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activities make it a candidate for studying anti-inflammatory, anti-cancer, and anti-viral mechanisms.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: Known for its antibacterial activities.
2-Bromo-1-methyl-1H-imidazole: Used in the synthesis of ligands with cytotoxic activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other benzimidazole derivatives.
Properties
IUPAC Name |
(6-bromo-1-methylbenzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVVIXRQUZWJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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